Methoxphenidine Hydrochloride-d3
Description
Methoxphenidine Hydrochloride-d3 (C₂₀H₂₂D₃NO·HCl) is a deuterated analog of Methoxphenidine Hydrochloride, a dissociative research chemical classified as an NMDA receptor channel blocker . The deuterated form incorporates three deuterium atoms, replacing hydrogen atoms at specific positions, to serve as a stable isotopically labeled internal standard in analytical chemistry. This modification enhances its utility in mass spectrometry-based forensic and pharmacological studies by improving quantification accuracy and reducing matrix effects .
Methoxphenidine (MXP) itself is structurally derived from Diphenidine, featuring a methoxy (-OCH₃) substitution on the phenyl ring. Its non-deuterated form (CAS 2055777-48-3) has a molecular weight of 331.9 g/mol and is used primarily in research settings to study NMDA receptor-mediated neuroprotection and dissociation .
Properties
Molecular Formula |
C₂₀H₂₂D₃NO |
|---|---|
Molecular Weight |
298.44 |
Synonyms |
1-[1-(2-Methoxyphenyl)-2-phenylethyl]-piperidine Hydrochloride-d3; (±)-1-[1-(2-Methoxyphenyl)-2-phenylethyl]-piperidine Hydrochloride-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
Pharmacodynamics and Toxicity
- Methoxphenidine: Binds non-competitively to the NMDA receptor, with affinity influenced by methoxy substitution (Berger et al., 2009) . Case reports associate it with serotonin syndrome when co-administered with serotonergic agents (e.g., α-methyltryptamine) . High risk of misuse due to dissociative and hallucinogenic effects .
Diphenidine and Ephenidine :
- Exhibit similar NMDA antagonism but differ in metabolic stability. Ephenidine’s ethyl group prolongs half-life .
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